molecular formula C18H18Cl2O4 B13000469 Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate CAS No. 1706446-67-4

Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate

Cat. No.: B13000469
CAS No.: 1706446-67-4
M. Wt: 369.2 g/mol
InChI Key: IPDJVTAZUSRWLR-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate is an organic compound with a complex structure, characterized by the presence of multiple functional groups including chloro, benzyl, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-hydroxy-5-ethoxybenzoic acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Hydrolysis: Formation of 3-chloro-4-hydroxy-5-ethoxybenzoic acid and 4-chlorobenzyl alcohol.

Scientific Research Applications

Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate depends on its interaction with molecular targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of chloro and benzyl groups can enhance its binding affinity and specificity towards certain biological targets. Additionally, the ethoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate can be compared with other similar compounds such as:

    Ethyl 3-chloro-4-hydroxybenzoate: Lacks the benzyl and ethoxy groups, resulting in different chemical and biological properties.

    Ethyl 4-chlorobenzoate: Lacks the additional chloro and ethoxy groups, leading to reduced complexity and different reactivity.

    Ethyl 3,4-dichlorobenzoate: Contains two chloro groups but lacks the benzyl and ethoxy groups, affecting its overall properties.

Properties

CAS No.

1706446-67-4

Molecular Formula

C18H18Cl2O4

Molecular Weight

369.2 g/mol

IUPAC Name

ethyl 3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzoate

InChI

InChI=1S/C18H18Cl2O4/c1-3-22-16-10-13(18(21)23-4-2)9-15(20)17(16)24-11-12-5-7-14(19)8-6-12/h5-10H,3-4,11H2,1-2H3

InChI Key

IPDJVTAZUSRWLR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC)Cl)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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